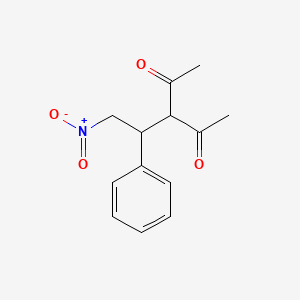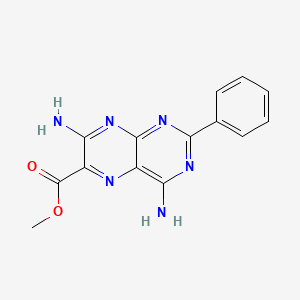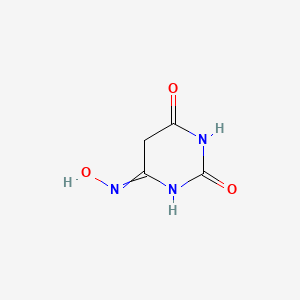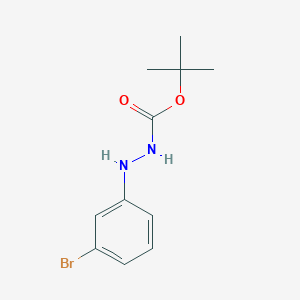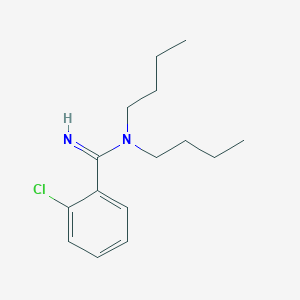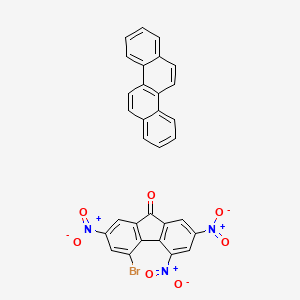![molecular formula C19H26N2O4 B14009913 8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BENZYL-3-[(TERT-BUTOXY)CARBONYL]-3,8-DIAZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID is a complex organic compound with the molecular formula C18H26N2O2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules, including tropane alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZYL-3-[(TERT-BUTOXY)CARBONYL]-3,8-DIAZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-BENZYL-3-[(TERT-BUTOXY)CARBONYL]-3,8-DIAZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-BENZYL-3-[(TERT-BUTOXY)CARBONYL]-3,8-DIAZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, particularly in relation to its 8-azabicyclo[3.2.1]octane core.
Medicine: Investigated for its potential therapeutic properties, especially in the context of tropane alkaloid derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-BENZYL-3-[(TERT-BUTOXY)CARBONYL]-3,8-DIAZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID is not fully understood, but it is believed to interact with molecular targets and pathways similar to those of other tropane alkaloids. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
- 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
What sets 8-BENZYL-3-[(TERT-BUTOXY)CARBONYL]-3,8-DIAZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID apart from similar compounds is its specific substitution pattern and the presence of the benzyl group, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
8-benzyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)21-12-14-9-10-15(16(21)17(22)23)20(14)11-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,22,23) |
InChI Key |
PTLGUYGEOBMGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1C(=O)O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
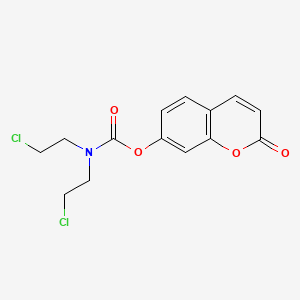
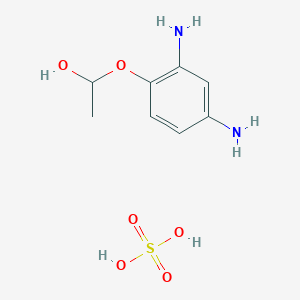
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
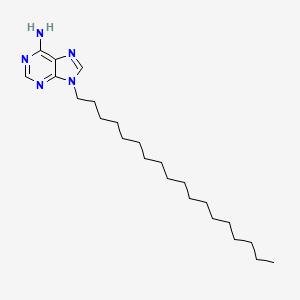
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
